molecular formula C12H8F3N3OS B2937273 6-(4-Methoxyphenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole CAS No. 798573-42-9

6-(4-Methoxyphenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole

Cat. No. B2937273
CAS RN: 798573-42-9
M. Wt: 299.27
InChI Key: FTNHMTKQDPGOAJ-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole, also known as MTIT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. The unique chemical structure of MTIT makes it an attractive candidate for a variety of research areas, including cancer treatment, neurobiology, and immunology. In

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives, including 6-(4-Methoxyphenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole, involves the condensation of thiadiazolylamine with methoxyphenacyl bromide, characterized by various spectroscopic methods (IR, NMR, LCMS) to determine their structural composition (Kundapur, Sarojini, & Narayana, 2012).

Antimicrobial and Antituberculosis Activity

Novel derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. Studies have shown that certain derivatives exhibit promising antimicrobial and antituberculosis properties, providing a basis for developing new therapeutic agents against infectious diseases (Anusha et al., 2015).

Anticancer Potential

Research on 2,6-disubstituted imidazo[2,1-b][1,3,4]thiadiazoles has identified compounds with significant in vitro anticancer activity against specific cancer cell lines, highlighting the potential of these derivatives as leads for anticancer drug development (Noolvi, Patel, Kamboj, Kaur, & Mann, 2012).

Supramolecular Assembly and Crystal Structure Analysis

The crystal structure and supramolecular assembly of imidazo[2,1-b][1,3,4]thiadiazole derivatives have been analyzed, contributing to the understanding of their chemical behavior and potential applications in materials science (Praveen et al., 2014).

properties

IUPAC Name

6-(4-methoxyphenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3OS/c1-19-8-4-2-7(3-5-8)9-6-18-11(16-9)20-10(17-18)12(13,14)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNHMTKQDPGOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methoxyphenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole

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